2-Cyclopropylpent-4-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylpent-4-yn-1-amine is an organic compound featuring a cyclopropyl group attached to a pent-4-yn-1-amine chain This compound is of interest due to its unique structural properties, which combine the strained ring system of cyclopropane with the reactivity of an alkyne and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpent-4-yn-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclopropylacetylene with a suitable amine precursor. The reaction typically proceeds as follows:
Alkylation of Cyclopropylacetylene: Cyclopropylacetylene is reacted with an alkyl halide in the presence of a strong base such as sodium amide (NaNH₂) to form the corresponding alkylated product.
Amination: The alkylated product is then subjected to amination using ammonia or a primary amine under suitable conditions, such as elevated temperatures and pressures, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalytic methods may be employed to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylpent-4-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the alkyne group can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Alkyl halides, acyl halides, suitable solvents (e.g., dichloromethane, toluene)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Substituted amines, amides
Scientific Research Applications
2-Cyclopropylpent-4-yn-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropylpent-4-yn-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and alkyne groups can confer unique binding properties, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group attached to an amine but lacks the alkyne functionality.
Pent-4-yn-1-amine: Features an alkyne group and an amine but does not have the cyclopropyl ring.
Uniqueness
2-Cyclopropylpent-4-yn-1-amine is unique due to the combination of a strained cyclopropyl ring, an alkyne group, and an amine group
Properties
IUPAC Name |
2-cyclopropylpent-4-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-3-8(6-9)7-4-5-7/h1,7-8H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVPAUOOQWEWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CN)C1CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.